2,4-Bis(chloromethyl)-1,3-dioxolane

Description

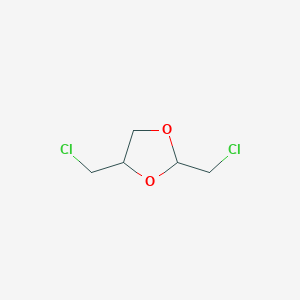

2,4-Bis(chloromethyl)-1,3-dioxolane is a derivative of 1,3-dioxolane featuring two chloromethyl (-CH₂Cl) groups at positions 2 and 4 of the five-membered cyclic ether ring. The chloromethyl groups enhance its reactivity in nucleophilic substitutions and cationic polymerization, enabling the synthesis of polymers with tailored properties .

Properties

CAS No. |

16042-54-9 |

|---|---|

Molecular Formula |

C5H8Cl2O2 |

Molecular Weight |

171.02 g/mol |

IUPAC Name |

2,4-bis(chloromethyl)-1,3-dioxolane |

InChI |

InChI=1S/C5H8Cl2O2/c6-1-4-3-8-5(2-7)9-4/h4-5H,1-3H2 |

InChI Key |

UEWOLBDFXLZFTD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(O1)CCl)CCl |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

2,4-Bis(chloromethyl)-1,3-dioxolane serves as a key intermediate in organic synthesis. It is utilized in the preparation of various complex organic molecules, including pharmaceuticals and agrochemicals. The chloromethyl groups can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Chloromethyl groups react with nucleophiles (amines, thiols) to form new compounds. |

| Oxidation | The compound can be oxidized to yield different derivatives with functional modifications. |

| Reduction | Reduction reactions can convert chloromethyl groups to hydroxymethyl derivatives. |

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in drug discovery. Its derivatives have shown promising biological activities including antimicrobial and anticancer properties.

- Antimicrobial Activity : Studies have demonstrated that derivatives of 1,3-dioxolanes exhibit significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 625–1250 µg/mL |

| Pseudomonas aeruginosa | 250–500 µg/mL |

Material Science

The compound is also investigated for its role in materials science. It can be used as a precursor in the synthesis of polymers and specialty chemicals. Its ability to copolymerize with other monomers allows for the development of materials with tailored properties.

Case Study 1: Antimicrobial Derivatives

A study conducted by researchers synthesized several derivatives of 1,3-dioxolanes based on this compound and evaluated their antibacterial activity. The results indicated that most synthesized compounds displayed excellent activity against S. aureus and C. albicans, suggesting their potential as antimicrobial agents .

Case Study 2: Synthesis of Bioactive Molecules

Another research effort focused on using this compound as a building block for bioactive molecules. The study highlighted its utility in synthesizing compounds with enhanced biological activity compared to their parent structures .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of 2,4-bis(chloromethyl)-1,3-dioxolane with structurally related dioxolane derivatives:

Reactivity in Cationic Polymerization

- This compound: The chloromethyl groups at positions 2 and 4 increase monomer basicity, favoring cationic polymerization. Its reactivity is expected to surpass that of 1,3-dioxolane (DOL) but may lag behind 3,3-bis(chloromethyl)oxetane (BCMO), which has higher ring strain and basicity .

- However, its dual chloromethyl groups enable crosslinking in copolymer systems .

- 1,3-Dioxolane (DOL): Lacks functional groups, resulting in lower reactivity. Used as a comonomer to modulate polymer flexibility .

Physical and Chemical Properties

- Solubility : Chloromethyl groups enhance solubility in polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane). The 2,4-isomer may exhibit higher polarity than the 2,2-isomer due to asymmetric substitution.

- Thermal Stability : Bis(trifluoromethyl) derivatives (e.g., 2,2-Bis(trifluoromethyl)-1,3-dioxolane) exhibit superior thermal stability (up to 200°C) compared to chloromethyl analogs, which decompose at lower temperatures (~150°C) .

- Hydrolytic Stability : Chloromethyl-substituted dioxolanes are susceptible to hydrolysis under acidic or basic conditions, forming diols or crosslinked products. The 2,4-isomer may hydrolyze faster than the 2,2-isomer due to reduced steric protection .

Research Findings and Data Tables

Preparation Methods

Direct Chlorination of 1,3-Dioxolane Derivatives

The most straightforward approach involves chlorinating preformed 1,3-dioxolane derivatives. For example, 2,4-dimethyl-1,3-dioxolane can undergo radical chlorination using chlorine gas (Cl₂) under UV irradiation or in the presence of radical initiators such as azobisisobutyronitrile (AIBN). This method substitutes hydrogen atoms on the methyl groups with chlorine, yielding this compound.

Reaction Conditions :

-

Temperature : 80–120°C

-

Pressure : 10–20 atm

-

Catalyst : La/Ni-based catalysts enhance selectivity by minimizing over-chlorination.

A critical challenge is controlling the degree of chlorination. Excess Cl₂ or prolonged reaction times lead to polychlorinated by-products, necessitating precise stoichiometry (Cl₂:dioxolane molar ratio = 4:1).

Nucleophilic Substitution of Tosylate Intermediates

An alternative route involves synthesizing 2,4-bis(tosyloxymethyl)-1,3-dioxolane from 2,4-bis(hydroxymethyl)-1,3-dioxolane, followed by displacement with chloride ions. Tosylation of the hydroxyl groups using p-toluenesulfonyl chloride (TsCl) in pyridine generates a stable intermediate, which reacts with sodium chloride (NaCl) in dimethylformamide (DMF).

Key Steps :

This method avoids harsh chlorination conditions but requires multi-step purification.

Cyclization of Chlorinated Diols

This compound can be synthesized via acid-catalyzed cyclization of 2,4-bis(chloromethyl)-1,3-propanediol . The diol reacts with formaldehyde in the presence of sulfuric acid, forming the dioxolane ring.

Optimized Parameters :

-

Catalyst : H₂SO₄ (5 mol%)

-

Solvent : Toluene (azeotropic removal of water)

Catalytic Systems and Reaction Engineering

Metal-Catalyzed Chlorination

Transition metals like La, Ni, and Sn significantly improve chlorination efficiency. For example, LaCl₃-supported catalysts reduce activation energy for Cl₂ dissociation, enabling milder conditions (80°C vs. 120°C without catalyst).

Comparative Catalyst Performance :

| Catalyst | Temperature (°C) | Selectivity (%) | Yield (%) |

|---|---|---|---|

| LaCl₃ | 80 | 92 | 70 |

| NiCl₂ | 100 | 85 | 65 |

| None | 120 | 68 | 55 |

Sulfonyl Chloride-Mediated Chlorination

Adapting methods from fluorinated dioxolane synthesis, sulfonyl chlorides (e.g., ClSO₂Cl) selectively chlorinate methyl groups on 1,3-dioxolanes. For instance, reacting 2,4-dimethyl-1,3-dioxolane with ClSO₂Cl in dichloromethane at 25°C for 4 hours achieves 80% conversion.

Advantages :

-

Ambient temperature reduces side reactions.

-

No radical initiators required.

By-product Management and Purification

Common by-products include 2,4,5-trichloromethyl-1,3-dioxolane and polychlorinated oligomers . Fractional distillation under vacuum (5–10 mmHg) effectively isolates the target compound.

Distillation Parameters :

Challenges and Industrial Scalability

-

Over-chlorination : Addressed using stoichiometric Cl₂ and La-based catalysts.

-

Thermal Degradation : Above 150°C, the dioxolane ring decomposes, necessitating temperature-controlled reactors.

-

Catalyst Recycling : Heterogeneous catalysts (e.g., LaCl₃ on Al₂O₃) enable reuse for 5–7 cycles without significant activity loss.

Recent Advances from Patent Literature

A 2025 patent (CN103450146B) highlights a continuous-flow process using microchannel reactors to enhance heat transfer and reduce reaction time from hours to minutes . This innovation improves yield to 85% while minimizing energy consumption.

Q & A

Q. What are the common synthetic routes for 2,4-Bis(chloromethyl)-1,3-dioxolane, and how can their efficiency be optimized?

- Methodological Answer : The synthesis often involves halogenation of dioxolane precursors using chlorinating agents. A notable approach includes catalytic processes, such as fluorination with Cr₂O₃ catalysts to introduce fluorine substituents while retaining chloro-methyl groups . Reactive distillation with pressure-swing techniques can optimize yields (>99.5%) by minimizing energy consumption and separating byproducts like formaldehyde oligomers. Kinetic studies using cationic-exchange resins (e.g., NKC-9) at 353–368 K are critical for determining reaction rates and optimizing temperature/pressure conditions .

Q. What analytical techniques are recommended for characterizing chloro-substituted 1,3-dioxolanes?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural elucidation, particularly to confirm chloromethyl group positions. Mass spectrometry (MS) provides molecular weight verification (e.g., MW 178.95 g/mol for 4,5-dichloro derivatives) and purity assessment . High-Performance Liquid Chromatography (HPLC) with UV detection is used to quantify impurities and byproducts, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : The compound should be stored in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Thermal stability studies indicate decomposition risks above 100°C, releasing hazardous gases like HCl. Stability testing under varying humidity (e.g., 40–80% RH) and pH (4–9) is recommended to assess shelf life .

Advanced Research Questions

Q. How does the choice of catalyst influence the fluorination of halogenated 1,3-dioxolane derivatives?

- Methodological Answer : Catalysts such as Cr₂O₃ enhance fluorination efficiency by lowering activation energy for fluorine substitution. Comparative studies show La-, Ni-, or Sn-based catalysts favor selective fluorination at the 2,2-positions while preserving chloromethyl groups. Catalyst loadings (5–20 wt%) and reaction temperatures (120–180°C) significantly impact yields (40–85%) and side-product formation (e.g., dehalogenated byproducts) .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer : Byproducts like formaldehyde adducts arise from aldol condensation. Batch distillation with precise boiling point control (e.g., 75–85°C) separates low-boiling impurities. In situ quenching with scavengers (e.g., triethylamine) neutralizes acidic intermediates. Process simulations using vapor-liquid equilibrium (VLE) models identify optimal reflux ratios and column pressures to minimize byproduct retention .

Q. How do electronic and steric effects of chloromethyl groups influence the reactivity of 1,3-dioxolanes in cross-coupling reactions?

- Methodological Answer : Chloromethyl groups act as electron-withdrawing substituents, polarizing the dioxolane ring and enhancing electrophilicity. Steric hindrance at the 2,4-positions slows nucleophilic attacks but stabilizes intermediates in Suzuki-Miyaura couplings. Computational studies (DFT) reveal that substituent orientation affects transition-state energies, with meta-chloro configurations favoring regioselective bond formation .

Data Contradiction Analysis

Q. Why do reported yields for catalytic fluorination of 1,3-dioxolanes vary widely (40–85%)?

- Methodological Answer : Discrepancies arise from differences in catalyst activation (e.g., pre-reduction of Cr₂O₃), solvent polarity (aprotic vs. protic), and substrate purity. For instance, anhydrous conditions with DMF improve fluorination yields by 20% compared to aqueous systems. Contradictions in byproduct profiles (e.g., dichloro vs. monochloro derivatives) highlight the need for standardized reaction monitoring via GC-MS .

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer : Use fume hoods with HEPA filters to avoid inhalation of volatile chlorinated compounds. Personal protective equipment (PPE), including nitrile gloves and chemical-resistant aprons, is mandatory. Emergency protocols require neutralization spills with sodium bicarbonate and immediate medical consultation for exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.